3-Bromo-5-ethoxybenzonitrile
Description
3-Bromo-5-ethoxybenzonitrile is a substituted aromatic nitrile with the molecular formula C₉H₈BrNO. Its structure features a bromine atom at the 3-position, an ethoxy group (-OCH₂CH₃) at the 5-position, and a nitrile (-CN) group at the 1-position (para to bromine). This compound is of interest in medicinal chemistry and materials science due to its electronic and steric properties, which make it a versatile intermediate in synthesizing pharmaceuticals and advanced materials. Synthesis typically involves multi-step reactions, including alkylation and bromination, with structural confirmation via NMR, IR spectroscopy, and mass spectrometry .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-5-ethoxybenzonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2H2,1H3 |
InChI Key |
AFOIEEALSWDRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The electronic and steric effects of substituents significantly influence the chemical behavior and applications of brominated benzonitriles. Key comparisons include:
3-Bromo-5-methoxybenzonitrile : Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) reduces steric bulk and lipophilicity. Methoxy’s stronger electron-donating nature enhances ring activation for electrophilic substitution compared to ethoxy. This compound is often used in reactions requiring faster kinetics .
4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile : The benzyloxy (-OCH₂C₆H₅) group at position 4 introduces significant steric hindrance, limiting access to the aromatic ring for further functionalization. This property is advantageous in protecting-group strategies during multi-step syntheses .
5-Bromo-2-hydroxybenzonitrile : The hydroxy (-OH) group at position 2 enables hydrogen bonding, increasing solubility in polar solvents and influencing crystal packing (e.g., O–H⋯N interactions with nitrile groups). This compound is utilized in antiretroviral and anticancer drug synthesis .
3-Acetyl-5-bromo-2-hydroxybenzonitrile : The acetyl (-COCH₃) group at position 3 is electron-withdrawing, deactivating the ring toward electrophilic attack. This necessitates harsher reaction conditions for further modifications. Reported synthesis yields vary widely (26–74%), highlighting challenges in optimizing routes for acetylated derivatives .
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